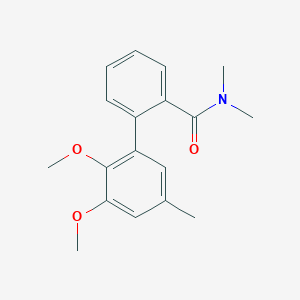
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperazine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter GABA in the brain.
Mechanism of Action
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of GABA in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, mood, and cognition. Therefore, by increasing GABA levels, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can also have anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested to have anxiolytic and cognitive-enhancing effects, as GABA plays a crucial role in regulating anxiety, mood, and cognition. However, the exact biochemical and physiological effects of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide are still under investigation.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide include its poor solubility in water and its relatively high cost, which can hinder its use in certain experimental settings.
Future Directions
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Therefore, future directions for research could include the development of more efficient and cost-effective synthesis methods for N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties in humans, and the evaluation of its safety and efficacy in clinical trials for various indications. Moreover, the potential of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide as a tool for studying the role of GABA in various neurological and psychiatric disorders should also be further explored.
Synthesis Methods
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by a multi-step process starting from 2-chlorobenzoic acid and 4-methoxyphenylacetic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylacetic acid to give the corresponding acid chloride. This intermediate is then treated with piperazine to yield N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. The purity of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease, respectively. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLUHLPIBAJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)


![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)

![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)
![N,N-dimethyl-2-{[3'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]oxy}ethanamine](/img/structure/B5681906.png)